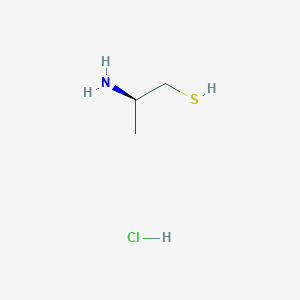

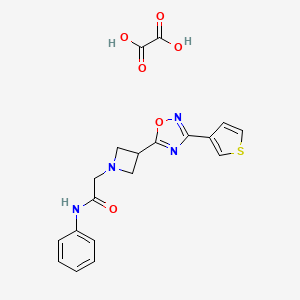

![molecular formula C18H21ClN2O3S B2742425 2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide CAS No. 690644-58-7](/img/structure/B2742425.png)

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide, also known as BAY 43-9006 or sorafenib, is a small molecule drug that has been developed as an anticancer agent. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in the early 2000s and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Scientific Research Applications

Hydrogen Bond Studies

Compounds closely related to "2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide" have been synthesized and characterized to study their hydrogen bonding capabilities. These studies provide insights into the electronic behavior of intramolecular hydrogen bonds, which is critical for understanding the bioactivity and material properties of sulfonamides (Romero & Margarita, 2008).

Anticancer Activity

Sulfonamide derivatives have demonstrated significant potential in anticancer applications. For instance, novel sulfonamide compounds have been synthesized and screened for their cytotoxic activity against various cancer cell lines, revealing some derivatives as potent anticancer agents (Ghorab et al., 2015).

Chemiluminescence Studies

The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds and their chemiluminescence upon base-induced decomposition offer a fascinating area of research for developing new materials with potential applications in sensing and imaging technologies (Watanabe et al., 2010).

Antimicrobial and Anti-Inflammatory Activities

Sulfonamide derivatives have been explored for their antimicrobial and anti-inflammatory properties, showing potential as therapeutic agents. Compounds designed with specific structural features have shown promising activity against a range of bacterial strains and inflammation-related bioassays, highlighting their potential in drug discovery and development (Rani et al., 2014).

Urease Inhibition and Antimicrobial Activities

The synthesis and evaluation of novel sulfonamide derivatives for their urease inhibition and antimicrobial activities have contributed to identifying potential candidates for agricultural and pharmaceutical applications. These studies not only provide insights into the mechanism of action of these compounds but also highlight their versatility and potential in addressing various biochemical and microbiological challenges (Noreen et al., 2015).

properties

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-18(2,3)13-7-9-16(10-8-13)25(23,24)20-12-17(22)21-15-6-4-5-14(19)11-15/h4-11,20H,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPISGVJZBTBEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742342.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)

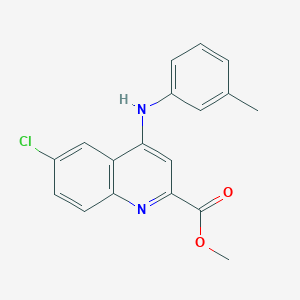

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742344.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2742349.png)

![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)

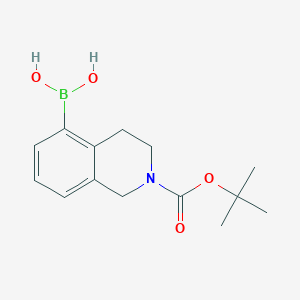

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)

![3-(3-Methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2742359.png)

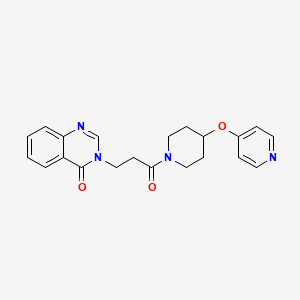

![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2742362.png)